molecular formula C13H13N3O3 B15217607 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide CAS No. 545339-65-9

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide

Cat. No.: B15217607
CAS No.: 545339-65-9
M. Wt: 259.26 g/mol
InChI Key: VOSFPLGADAMBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyrimidinyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with pyrimidin-2-amine. The optimized reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond. For instance, the reaction can be carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher efficiency and cost-effectiveness by employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: Formation of 2,4-dimethoxy-N-(pyrimidin-2-yl)aniline.

    Substitution: Formation of halogenated derivatives such as 2,4-dibromo-N-(pyrimidin-2-yl)benzamide.

Scientific Research Applications

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a quorum sensing inhibitor, it binds to the signaling molecules or receptors involved in bacterial communication, thereby disrupting the quorum sensing pathway and inhibiting biofilm formation . This can lead to reduced bacterial virulence and resistance.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxy-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    2,4-Dimethoxy-N-(thiazol-2-yl)benzamide: Contains a thiazolyl group instead of a pyrimidinyl group.

    2,4-Dimethoxy-N-(pyrazin-2-yl)benzamide: Features a pyrazinyl group instead of a pyrimidinyl group.

Uniqueness

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrimidinyl group enhances its ability to interact with nucleic acids and proteins, making it a valuable compound for research in molecular biology and medicinal chemistry.

Properties

CAS No.

545339-65-9

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2,4-dimethoxy-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C13H13N3O3/c1-18-9-4-5-10(11(8-9)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17)

InChI Key

VOSFPLGADAMBNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC=CC=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.